Decarbamoyloxysaxitoxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143084-69-9 |
|---|---|
Molecular Formula |
C9H16N6O2 |
Molecular Weight |
240.27 |
IUPAC Name |
1H,10H-Pyrrolo(1,2-c)purine-10,10-diol, 2,6-diamino-3a,4,8,9-tetrahydro-4-methyl-, (3aS-(3aalpha,4alpha,10aR*))- |
InChI |
InChI=1S/C9H16N6O2/c1-4-5-9(14-6(10)13-5)8(16,17)2-3-15(9)7(11)12-4/h4-5,16-17H,2-3H2,1H3,(H2,11,12)(H3,10,13,14)/t4-,5-,9-/m0/s1 |
InChI Key |
ICEQSJLPASDDEC-PJPYAQQDSA-N |
SMILES |
OC1(O)CCN2[C@@]31NC(N)=N[C@@]3([H])[C@H](C)N=C2N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decarbamoyloxysaxitoxin |
Origin of Product |
United States |
Ii. Biosynthesis and Natural Occurrence of Decarbamoyloxysaxitoxin
Producer Organisms and Ecotypes
The synthesis of decarbamoyloxysaxitoxin and its analogs is not widespread but is instead confined to specific species of dinoflagellates and cyanobacteria.
Several species of marine dinoflagellates are recognized as primary producers of saxitoxins, including this compound. mdpi.commdpi.com Notable among these are species within the genus Alexandrium, such as Alexandrium catenella and Alexandrium pacificum. researchgate.netnih.govfrontiersin.org These organisms are often associated with harmful algal blooms, commonly known as "red tides," which can lead to the accumulation of toxins in shellfish. wikipedia.orgnerc.ac.uk Gymnodinium catenatum is another significant marine dinoflagellate known to produce a variety of paralytic shellfish toxins, including this compound. researchgate.netnih.govawi.de Research has confirmed the presence of this compound and its precursors in these dinoflagellate species. researchgate.netnih.gov
In freshwater ecosystems, certain species of cyanobacteria are the main producers of this compound. mdpi.com Dolichospermum circinale, formerly known as Anabaena circinalis, is a well-documented producer of saxitoxins in Australian freshwater systems. nih.govnih.govontosight.aimdpi.com Studies have identified various saxitoxin (B1146349) analogs in strains of this species. nih.gov Lyngbya wollei, a mat-forming filamentous cyanobacterium, is another significant freshwater producer, known to synthesize a range of saxitoxin analogs, including decarbamoylsaxitoxin (B1670104) and decarbamoylgonyautoxins. nih.govnih.govezbiocloudpro.app
Table 1: Producer Organisms of this compound
| Kingdom | Phylum/Division | Genus | Species | Environment |
|---|---|---|---|---|
| Protista | Dinoflagellata | Alexandrium | catenella | Marine |
| Protista | Dinoflagellata | Alexandrium | pacificum | Marine |
| Protista | Dinoflagellata | Gymnodinium | catenatum | Marine |
| Bacteria | Cyanobacteria | Dolichospermum | circinale | Freshwater |
| Bacteria | Cyanobacteria | Anabaena | circinalis | Freshwater |
Marine Dinoflagellates (e.g., Alexandrium catenella, Alexandrium pacificum, Gymnodinium catenatum)
Elucidation of the Biosynthetic Pathway
The biosynthesis of saxitoxin and its derivatives, including this compound, is a complex enzymatic process that has been the subject of extensive research. The pathway involves a series of intricate steps, from initial precursor molecules to the final toxic compounds.
Research has led to the identification of several key intermediates in the saxitoxin biosynthetic pathway. researchgate.netnih.gov Through synthesis and screening in toxic microalgae, compounds such as 12,12-dideoxy-decarbamoyloxySTX (dd-doSTX) and 12β-deoxy-decarbamoyloxySTX (12β-d-doSTX) have been identified as likely precursors. researchgate.netnih.gov These compounds were detected in paralytic shellfish toxin-producing dinoflagellates like Alexandrium catenella, Alexandrium pacificum, and Gymnodinium catenatum, as well as the cyanobacterium Dolichospermum circinale. researchgate.netnih.gov The presence of these molecules provides strong evidence for their role as intermediates in the formation of more complex saxitoxin analogs. researchgate.netnih.gov
The conversion of these precursors into this compound involves a series of enzymatic transformations. researchgate.netnih.gov Key among the enzymes involved are oxygenases, which catalyze hydroxylation reactions. acs.org The Rieske oxygenase SxtT, along with its redox partner VanB, has been shown to be crucial in this process. researchgate.netnih.gov In vitro experiments have confirmed that SxtT can catalyze the conversion of 12,12-dideoxy-decarbamoyloxySTX to 12β-deoxy-decarbamoyloxySTX. researchgate.netnih.gov This supports the hypothesis that hydroxylation events occur after the formation of the core tricyclic structure of the saxitoxin molecule. researchgate.netnih.gov SxtH and SxtT are involved in the consecutive hydroxylation at the C-12 position, which ultimately leads to the formation of this compound. mdpi.com
The biosynthesis of saxitoxins is not a linear process but involves branching pathways and the formation of shunt products. researchgate.net For instance, the intermediate Int‐C'2 can be converted to a shunt product called Cyclic‐C'. nih.gov The identification of epimers, such as 6-epi-dd-doSTX, in toxin-producing cyanobacteria suggests that the biosynthetic enzymes may generate multiple products from a single precursor through similar mechanisms. researchgate.netnih.gov This complexity in the biosynthetic pathway contributes to the wide diversity of saxitoxin analogs found in nature.
Table 2: Key Compounds in this compound Biosynthesis
| Compound Name | Abbreviation | Role |
|---|---|---|
| 12,12-dideoxy-decarbamoyloxySTX | dd-doSTX | Biosynthetic Precursor |
| 12β-deoxy-decarbamoyloxySTX | 12β-d-doSTX | Biosynthetic Precursor |
| SxtT | Rieske Oxygenase | |
| VanB | Redox Partner of SxtT |
Enzymatic Transformations and Key Oxygenases (e.g., SxtT, VanB)
Genetic Basis of this compound Biosynthesis
The production of saxitoxin and its many analogs, including this compound, is a complex biological process dictated by a specific suite of genes. The genetic foundation for the biosynthesis of these potent neurotoxins is located in a dedicated gene cluster, commonly referred to as the sxt gene cluster. The discovery and characterization of this cluster have been pivotal in understanding how organisms from different domains of life—prokaryotic cyanobacteria and eukaryotic dinoflagellates—can synthesize these structurally unique alkaloids. nih.govasm.org The evolution and distribution of these genes are marked by significant events, including horizontal gene transfer, which explains their sporadic presence across diverse and distantly related species. osti.govnih.gov Furthermore, advanced methodologies like proteogenomics are providing deeper insights into the regulatory networks that control the expression of these genes and, consequently, toxin production. nih.govacs.org
The genetic blueprint for saxitoxin biosynthesis was first uncovered in the freshwater cyanobacterium Cylindrospermopsis raciborskii T3. nih.govasm.org This discovery marked a significant breakthrough, as previous efforts to identify the enzymes and genes involved had been unsuccessful. nih.gov The identified sxt gene cluster in C. raciborskii T3 spans approximately 35 kilobases (kb) and contains 31 open reading frames (ORFs) that encode 26 distinct proteins. nih.govmdpi.com These proteins carry out the 30 catalytic functions necessary to assemble the saxitoxin molecule from its basic precursors: arginine, S-adenosylmethionine (SAM), and acetate. nih.govasm.org
The core biosynthetic pathway is initiated by SxtA, a unique enzyme that begins the process. asm.org The cluster also includes genes for various other enzymes like transferases, oxidoreductases, and cyclases that complete the intricate synthesis. nih.govmdpi.com For example, the gene sxtI encodes an O-carbamoyltransferase responsible for adding the carbamoyl (B1232498) group to a saxitoxin precursor, a step that is bypassed in the formation of this compound. nih.govnih.govmdpi.com The presence of a core set of sxt genes, such as sxtA, sxtB, sxtD, and sxtG, serves as a reliable marker for identifying potentially toxic strains in environmental samples. asm.orgnih.gov
| Characteristic | Description | Reference |
|---|---|---|
| Size | Approximately 35 kb | nih.govmdpi.com |
| Number of Open Reading Frames (ORFs) | 31 | nih.govmdpi.com |
| Number of Encoded Proteins | 26 | nih.govasm.org |
| Catalytic Functions | 30 | nih.govasm.org |
| Key Precursors | Arginine, Acetate, S-adenosylmethionine (SAM) | nih.gov |
| Core Synthesis Genes | Includes sxtA, sxtB, sxtG, sxtS, sxtU, among others. | asm.orgmdpi.com |
| Tailoring Genes | Responsible for creating saxitoxin analogs. Examples include sxtI, sxtL, sxtN, sxtX. | mdpi.com |
The perplexing phylogenetic distribution of saxitoxin production among distantly related cyanobacteria and between prokaryotic cyanobacteria and eukaryotic dinoflagellates has long been a subject of scientific inquiry. nih.govoup.com The prevailing explanation for this sporadic distribution is the process of horizontal gene transfer (HGT), where genetic material is moved between organisms rather than through vertical descent. osti.govplos.org Strong evidence supports the hypothesis that the entire sxt gene cluster has been assembled and disseminated through multiple HGT events over evolutionary time. osti.govplos.orgoup.com
Phylogenomic analyses of the sxt genes in various cyanobacteria have revealed a complex evolutionary history. plos.org Studies comparing the genomes of saxitoxin-producing (STX+) and non-producing (STX-) strains, such as Anabaena circinalis ACBU02 (STX+) and ACFR02 (STX-), have shown that the sxt genes have diverse origins. plos.org Of the 26 candidate saxitoxin genes, it was found that nine were likely acquired from non-cyanobacterial sources, while 13 have a clear cyanobacterial origin and are consistently found together in toxic strains. plos.org The key initiating gene, sxtA, appears to have been formed through the fusion of two independently transferred genes. plos.org
This mosaic nature of the gene cluster suggests its assembly involved acquiring genes from different bacterial lineages, which were then organized into a functional pathway in a common ancestor of STX-producing cyanobacteria. asm.orgplos.org The ability to produce saxitoxins was subsequently lost in multiple lineages, leading to the current patchy distribution where toxic and non-toxic strains can be closely related. plos.org Further evidence for HGT comes from the phylogenetic analysis of individual sxt genes, such as the O-carbamoyltransferase gene sxtI (initially named sxt1), which shows a high rate of horizontal transfer among prokaryotes. nih.gov The analysis of hundreds of genomes has uncovered extensive transfer of sxt genes across bacteria, providing strong support that HGT is the mechanism behind the spread of saxitoxin production. osti.gov
| Finding | Organisms Studied | Implication | Reference |
|---|---|---|---|
| Nine of 26 sxt genes in A. circinalis were horizontally transferred from non-cyanobacterial sources. | Anabaena circinalis, Cylindrospermopsis raciborskii | The sxt gene cluster is a genetic mosaic assembled from diverse bacterial origins. | plos.org |
| The key gene sxtA originated via two independent HGT events followed by gene fusion. | STX+ cyanobacteria | Highlights the complex, multi-step evolutionary assembly of the biosynthetic pathway. | plos.org |
| The sxtI gene (O-carbamoyltransferase) shows a history of frequent HGT among prokaryotes. | PSP-toxic strains of cyanobacteria | Suggests the entire gene cluster may spread via HGT. | nih.gov |
| Widespread and repeated HGT events explain the sporadic distribution of saxitoxin production in Cyanobacteria. | Heteroscytonema crispum and hundreds of other bacterial genomes | Confirms HGT as the primary mechanism for the broad but patchy occurrence of sxt genes. | osti.gov |
| sxt genes in dinoflagellates were likely acquired via HGT from bacteria, independent of the transfer to cyanobacteria. | Dinoflagellates (e.g., Alexandrium) and Cyanobacteria | Indicates separate evolutionary pathways for the acquisition of saxitoxin biosynthesis in prokaryotes and eukaryotes. | mdpi.comasm.org |
While genomics identifies the genes responsible for biosynthesis, proteogenomics—the integration of proteomics with genomics—provides a functional view of how the expression of these genes is regulated. nih.gov Studies on the freshwater cyanobacterium Anabaena circinalis have utilized this approach to compare saxitoxin-producing and non-toxic strains, revealing key differences in their protein expression and metabolism that may influence toxin production. acs.orgnih.gov
A comparative proteomic analysis of a toxic and a non-toxic strain of A. circinalis under standard growth conditions identified seven proteins putatively involved in saxitoxin biosynthesis for the first time. nih.gov The study revealed that the toxic strain had a higher abundance of proteins related to photosynthesis, carbon fixation, and nitrogen metabolism. nih.gov This suggests a higher intracellular carbon-to-nitrogen ratio and a greater concentration of 2-oxoglutarate in the toxic strain, which is significant because a 2-oxoglutarate-dependent dioxygenase is believed to be required for saxitoxin biosynthesis. nih.gov These findings indicate that the two strains are distinct ecotypes with fundamental metabolic differences that extend beyond the presence or absence of the sxt gene cluster. acs.orgnih.gov
Further proteogenomic studies have investigated how environmental factors regulate toxin production in A. circinalis. nih.govresearchgate.net When a saxitoxin-producing strain (AWQC131C) was exposed to increased extracellular sodium chloride (NaCl), a condition proposed to influence saxitoxin biosynthesis, there was a notable decrease in the abundance of SxtC, a protein conserved in all known saxitoxin biosynthetic pathways. nih.govresearchgate.net This downregulation at the protein level was accompanied by a measured decrease in the total cellular content of saxitoxin and its analog, decarbamoyl-gonyautoxin 2/3. nih.govresearchgate.net In contrast, when subjected to phosphate (B84403) depletion, the toxic strain showed fewer changes in its proteome compared to the non-toxic strain, suggesting different adaptive responses to nutrient stress. nih.gov These proteogenomic insights are crucial for understanding the complex regulatory mechanisms that control the biosynthesis of this compound and other analogs in response to environmental cues. nih.gov
| Condition | Strain(s) | Key Observation | Implication for Biosynthesis | Reference |
|---|---|---|---|---|
| Control Growth | Toxic vs. Non-toxic | Toxic strain showed higher abundance of proteins for photosynthesis and C/N metabolism. | Suggests a link between primary metabolism (e.g., 2-oxoglutarate levels) and toxin production. | nih.gov |
| Increased Extracellular NaCl | Toxic (AWQC131C) | Downregulation of the SxtC protein. | Correlates with a measured decrease in total saxitoxin and decarbamoyl-gonyautoxin 2/3 content. | nih.govresearchgate.net |
| Phosphate Depletion | Toxic vs. Non-toxic | The toxic strain altered the abundance of fewer proteins compared to the non-toxic strain. | Indicates different proteomic responses to nutrient stress between toxic and non-toxic ecotypes. | nih.gov |
| Control Growth | Toxic vs. Non-toxic | Seven putative saxitoxin biosynthesis proteins were identified for the first time. | Provides direct evidence of the expression of sxt gene products. | acs.orgnih.gov |
Iii. Mechanisms of Action at the Molecular and Cellular Level
Interaction with Voltage-Gated Sodium Channels (NaVs)
The principal target of decarbamoyloxysaxitoxin is the family of voltage-gated sodium channels (NaVs), which are large transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons and muscle fibers. nih.govmdpi.comeurofinsdiscovery.com By binding to these channels, doSTX physically obstructs the passage of sodium ions, thereby inhibiting nerve and muscle excitability. eurofinsdiscovery.comscispace.com
This compound, as an analog of saxitoxin (B1146349) (STX), binds to the neurotoxin receptor site 1 on the α-subunit of voltage-gated sodium channels. nih.govscispace.comnih.gov This binding site is located at the outer vestibule of the channel's ion-conducting pore. mdpi.comnih.gov The toxin acts as a physical plug, occluding the channel and blocking the influx of sodium ions that is necessary for depolarization and the generation of action potentials. mdpi.comscispace.com Site 1 is a well-characterized receptor for a group of guanidinium (B1211019) toxins, including STX and tetrodotoxin (B1210768) (TTX). mdpi.comnih.gov
The binding affinity of this compound is significantly lower than that of its parent compound, saxitoxin. This reduced potency is a direct result of its specific structural modifications. nih.gov The key molecular determinants affecting its binding include:
Loss of the Carbamoyl (B1232498) Group: The absence of the carbamoyl side chain, a defining feature of doSTX, results in the loss of a crucial hydrogen bond with the channel receptor. nih.gov
Modification at C-13: In this compound, the hydroxyl (-OH) group found at position C-13 in decarbamoylsaxitoxin (B1670104) is replaced with a methyl (-CH3) group. This change eliminates another potential hydrogen bond. nih.gov
Energetically, the decreased potency of doSTX can be accounted for by the loss of these two hydrogen bonds. nih.gov Despite these modifications, the core tricyclic structure and the essential guanidinium groups, which are positively charged at physiological pH and critical for interaction with anionic sites in the channel pore, are retained. nih.govscispace.com
This compound shares a common mechanism of action with STX and TTX, as all three toxins function as pore blockers at Site 1 of the NaV channel. nih.govmdpi.com The near-identical actions of STX and TTX are attributed to the sharing of a common ion-pair site and four hydrogen-bonding sites with the channel. nih.gov For instance, the guanidinium group of STX is thought to form an ion pair with a glutamate (B1630785) residue in the channel's P-loop, while other functional groups form critical hydrogen bonds. nih.gov
However, significant differences in binding affinity exist. This compound is considerably less potent than STX. Research on frog skeletal muscle fibers determined the half-maximal effective dose (ED50) for doSTX to be 618 nM, giving it a relative potency that is only 0.008 times that of STX. nih.gov This starkly illustrates the energetic contribution of the carbamoyl and hydroxyl functional groups to the high-affinity binding of STX. nih.gov
While both STX and TTX bind at Site 1, subtle differences in their interactions have been revealed through mutagenesis studies. For example, mutations of certain superficial vestibule residues affect STX affinity more than TTX affinity, whereas mutation of other residues reduces TTX binding energy more significantly. nih.gov This suggests that while their core binding mechanism is similar, their precise orientation and points of contact within the channel's outer vestibule differ slightly. As a derivative, doSTX's binding is mechanistically aligned with STX but is substantially weakened.
Table 1: Comparative Potency of this compound and Saxitoxin This interactive table summarizes the relative potency based on electrophysiological data.
| Compound | ED50 (Sodium Current Reduction) | Relative Potency (vs. STX) | Source |
|---|---|---|---|
| Saxitoxin (STX) | Not specified in study | 1.0 | nih.gov |
| This compound (doSTX) | 618 nM | 0.008 | nih.gov |
Molecular Determinants of Binding Affinity and Specificity
Electrophysiological Studies of this compound Effects
Electrophysiological assays provide direct evidence of a toxin's effect on ion channel function. Such studies have been crucial in quantifying the potency and characterizing the action of this compound.
Studies using voltage-clamped frog skeletal muscle fibers have demonstrated the direct inhibitory effect of this compound on sodium currents (INa). nih.gov In this model, doSTX was shown to reduce the sodium current in a dose-dependent manner. The concentration required to produce a 50% reduction of the sodium current (ED50) was determined to be 618 nM. nih.gov This confirms that the toxin's mechanism involves the direct blockade of sodium ion flow through voltage-gated channels, thereby impairing the excitability of the muscle fiber membrane. nih.gov
The pH of the extracellular environment can influence the interaction between saxitoxin analogs and the sodium channel receptor. nih.gov This is because the protonation state of both the toxin's functional groups (such as the guanidinium moieties) and acidic amino acid residues on the channel can affect binding affinity. scispace.com For STX, the pH dependence of its potency is complex, involving changes in the molecular form of the toxin and alterations in electrical charges at the receptor site.
While specific studies detailing the influence of pH on this compound were not found in the reviewed literature, research on the related analog decarbamoylneosaxitoxin (B1670101) (dcneoSTX) shows a clear pH-dependent potency. nih.gov The potency of dcneoSTX was observed to increase slightly as the pH was raised from 6.50 to 8.25. nih.gov This demonstrates that for saxitoxin derivatives, pH is a critical variable in receptor interaction dynamics.
Table 2: pH-Dependent Potency of the Related Analog Decarbamoylneosaxitoxin (dcneoSTX) This interactive table shows the influence of pH on the potency of a related STX analog, illustrating a general principle for this toxin family.
| pH | Relative Potency (vs. neoSTX) | Source |
|---|---|---|
| 6.50 | 0.003 | nih.gov |
| 7.25 | 0.004 | nih.gov |
| 8.25 | 0.005 | nih.gov |
Modulation of Sodium Currents in Excitable Cell Models (e.g., frog skeletal muscle fiber)
Structural Basis of Conformation-Activity Relationships
The biological activity of saxitoxin (STX) and its analogues is intrinsically linked to their three-dimensional structure and their ability to interact with specific binding sites on voltage-gated sodium channels (NaVs). nih.gov The conformation of the toxin molecule dictates how it fits into the receptor's binding pocket, and even minor structural modifications can lead to significant changes in binding affinity and, consequently, toxicity.
Investigations into Analogue-Specific Interactions with Receptors
Saxitoxin and its numerous naturally occurring analogues are neurotoxic alkaloids that function by blocking the pore of voltage-gated sodium channels, thereby inhibiting the passage of sodium ions and preventing the generation of action potentials. mdpi.comfrontiersin.org These toxins share a characteristic hetero-tricyclic structure with two guanidinium groups that are positively charged at physiological pH, which is crucial for their binding to the sodium channel. mdpi.com The binding site for STX and its analogues, known as neurotoxin receptor site 1, is located in the outer vestibule of the sodium channel pore, formed by the P-loops of the four homologous domains of the channel's α-subunit. sigmaaldrich.commdpi.com
Docking simulations and experimental studies have provided insights into the specific interactions between STX analogues and the NaV receptor. For instance, in the NaV1.4 model, the guanidinium group of STX and its analogues engages in electrostatic interactions with the side chains of residues in the P-loops, while the hydroxyl group at C-12 forms hydrogen bonds. mdpi.com Key residues in the P-loops of domains II and III, such as C753, G754, N758, and F1236, have been identified as interacting with a high percentage of the toxin analogues. mdpi.com
Mutant cycle analysis has been a valuable tool in dissecting the specific interactions between toxin analogues and the channel. For example, studies with neosaxitoxin (neoSTX), which has an additional hydroxyl group at the N1 position compared to STX, have revealed specific interactions with residues in the outer vestibule of the rat skeletal muscle Na+ channel (μI). The N1-OH group of neoSTX shows an attractive interaction with Tyr-401, likely through a hydrogen bond, and a repulsive interaction with Asp-400. nih.gov These specific interactions help to explain the differences in blocking efficacy observed between STX and neoSTX. nih.gov
The affinity of different analogues for the sodium channel can vary significantly. For example, in studies on the human NaV1.4 channel, STX, gonyautoxin 2/3 (GTX2/3), decarbamoylsaxitoxin (dcSTX), and decarbamoylgonyautoxin 2/3 (dcGTX2/3) all inhibit the channel at low nanomolar concentrations. nih.gov However, modifications such as carbamate (B1207046) sulfation in gonyautoxin 5 (GTX5) and C1/C2 toxins lead to a substantial reduction in blocking potency. nih.gov
The following table summarizes the binding affinities of various saxitoxin analogues to the NaV1.4 channel, as determined by docking simulations.
| Toxin Analogue | Average ΔG (kcal·mol⁻¹) | Relative Toxicity |
| STX | -12.1 to -12.7 | ~1 |
| Neosaxitoxin (NEO) | -12.1 to -12.7 | ~1 |
| Decarbamoyl saxitoxin (dcSTX) | -12.1 to -12.7 | ~1 |
| GC3b/GC1b | -16.3 | Unknown |
| GC3a/GC1a | Lower than C2 | Unknown |
| C2 | Lower than GTX4 | Unknown |
| GTX4 | Lower than dcSTX | Unknown |
| Data from docking simulations with the NaV1.4 model. mdpi.com Relative toxicity is based on previously established values. |
Influence of Decarbamoylation on Molecular Recognition
Decarbamoylation, the removal of the carbamoyl group from the R1 position of the saxitoxin molecule, results in the formation of decarbamoyl analogues such as decarbamoylsaxitoxin (dcSTX). nih.gov This structural modification has a notable impact on the molecule's interaction with the sodium channel receptor.
Studies have shown that decarbamoylation can lead to a modest change in the potency of the toxin. For instance, dcSTX and decarbamoylgonyautoxin 2/3 (dcGTX2/3) exhibit slightly lower, yet still potent, inhibitory activity against the human NaV1.4 channel compared to their carbamoylated counterparts. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of the channel's activity, demonstrate this difference.
In the case of decarbamoylneosaxitoxin (dcneoSTX), the reduction in potency compared to neosaxitoxin (neoSTX) is even more pronounced. This is potentially due to an intramolecular interaction between the N-1 hydroxyl group and the hydroxyl group at C-13 in neoSTX, which is disrupted upon decarbamoylation. nih.gov
The following table illustrates the effect of decarbamoylation on the inhibitory concentration (IC50) of saxitoxin analogues on the human voltage-gated sodium channel 1.4 (HsNaV1.4).
| Toxin Analogue | IC50 (nM) |
| Saxitoxin (STX) | 3.0 ± 1.6 |
| Decarbamoylsaxitoxin (dcSTX) | 14.7 ± 8.7 |
| Gonyautoxin 2/3 (GTX2/3) | 6.8 ± 1.1 |
| Decarbamoylgonyautoxin 2/3 (dcGTX2/3) | 31.8 ± 10.6 |
| Data from functional studies on HsNaV1.4. nih.gov |
Iv. Advanced Analytical Methodologies for Decarbamoyloxysaxitoxin Research
Chromatographic Separation Techniques
Chromatography is the cornerstone of paralytic shellfish toxin (PST) analysis, enabling the separation of individual toxins from complex mixtures. The choice of chromatographic technique is critical for resolving decarbamoyloxysaxitoxin from its numerous structural analogues and epimers.
Liquid chromatography with post-column derivatization and fluorescence detection (LC-FLD) has been a widely used official method for the analysis of PSTs. This method involves separating the toxins on a reversed-phase column, followed by oxidation under alkaline conditions to form fluorescent iminopurine derivatives, which are then detected by a fluorescence detector.
While effective for certain PSTs like saxitoxin (B1146349) and its carbamoyl (B1232498) analogues, the LC-FLD method has limitations regarding the comprehensive analysis of all analogues. The fluorescence response can vary significantly between different toxin analogues, and it responds poorly to certain groups of toxins. For this compound and other decarbamoyl variants, the sensitivity and accuracy can be compromised compared to their carbamoyl counterparts. The derivatization process itself can also introduce variability into the analysis.
| Feature | Liquid Chromatography with Fluorescence Detection (LC-FLD) | Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS/MS) |
|---|---|---|
| Principle | Separation via reversed-phase LC, followed by post-column chemical oxidation to create fluorescent products. | Separation of highly polar analytes on a polar stationary phase with a high organic content mobile phase. Coupled directly to a mass spectrometer. |
| Detection | Fluorescence detection of derivatized products. | Mass-to-charge ratio (m/z) detection of the intact molecule and its fragments. |
| Specificity | Indirect; relies on the fluorescence of reaction products. Susceptible to interference from matrix components that also fluoresce. | Highly specific; based on unique molecular mass and fragmentation patterns of each toxin. |
| Applicability to dcSTX | Can detect dcSTX, but often with lower and more variable response compared to carbamoyl toxins. | Excellent retention and separation for highly polar compounds like dcSTX and its analogues. researchgate.net |
| Limitations | Unequal molar fluorescence response for different analogues; complex post-column setup; cannot detect non-fluorescent toxins like tetrodotoxin (B1210768). | Susceptible to matrix effects (ion suppression/enhancement); requires sophisticated instrumentation. |
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a superior alternative for the analysis of highly polar compounds like this compound. researchgate.net HILIC utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This setup facilitates the retention and separation of polar analytes that are poorly retained on traditional reversed-phase columns.
The coupling of HILIC with MS/MS provides a powerful analytical tool, offering both excellent separation of polar toxins and highly selective, sensitive detection. This combination allows for the direct detection of this compound without the need for derivatization, overcoming a major drawback of the LC-FLD method. HILIC-LC-MS/MS methods have been successfully validated for a broad range of PSTs, including the decarbamoyl group, and are increasingly adopted for regulatory monitoring and research. researchgate.net
The primary analytical challenge in PST research is the sheer number of structurally similar analogues. fao.org Saxitoxin can be modified at several positions, leading to dozens of naturally occurring variants, including carbamoyl, N-sulphocarbamoyl, and decarbamoyl toxins. fao.org Many of these analogues are epimers, which are stereoisomers that differ in configuration at only one chiral center.
Separating these closely related compounds is a significant hurdle.
Co-elution: Epimeric pairs, such as GTX2/GTX3 or C1/C2, are notoriously difficult to separate chromatographically and often co-elute even with optimized HILIC methods. researchgate.net While this compound itself does not have the common epimers associated with C-11 hydroxylation, its analysis is complicated by the presence of other isobaric (same nominal mass) or structurally similar toxins.
Epimerization: Some PSTs can interconvert in solution, a process known as epimerization. This conversion is often pH-dependent and can occur during sample extraction, storage, or analysis, complicating accurate quantification of the individual epimers. researchgate.net
Matrix Effects: Shellfish and microalgae are complex biological matrices. Components within these matrices can interfere with the chromatographic separation or cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy and sensitivity of the analysis.
Lack of Standards: A major limitation is the commercial unavailability of certified reference standards for all known PST analogues. fao.org This hinders absolute quantification and forces researchers to use semiquantitative methods based on the response of available standards.
| Challenge | Description | Relevance to this compound (dcSTX) Analysis |
|---|---|---|
| Structural Diversity | Over 50 PST analogues have been identified, differing in substitutions at R1-R4 positions. | dcSTX must be resolved from other decarbamoyl analogues (e.g., dcGTX, dcNEO) and other PST families. |
| Epimer Co-elution | Diastereomers that differ at only one stereocenter (e.g., C-11) are chemically very similar and difficult to separate. | While dcSTX lacks the C-11 epimers, the analytical column must still resolve it from numerous other closely related toxins that may be present. researchgate.net |
| pH-Dependent Conversions | The equilibrium between α and β epimers is pH-dependent. Acidic conditions (pH ~3) can minimize this conversion during analysis. researchgate.net | Ensuring stable pH during extraction and analysis is critical to prevent potential degradation or transformation of dcSTX and co-present toxins. |
| Matrix Interference | Complex sample matrices (e.g., shellfish tissue) can affect chromatographic peak shape and MS ionization efficiency. | Effective sample clean-up procedures are essential to obtain reliable and reproducible quantification of dcSTX. |
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-LC-MS/MS) for Highly Polar Compounds
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound. It provides precise mass information and structural details that are unattainable with other detectors.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. innovareacademics.in This capability, known as accurate mass measurement, allows for the determination of an ion's elemental formula. measurlabs.comazolifesciences.com For a compound like this compound, HRMS can distinguish its molecular formula from other compounds that might have the same nominal (integer) mass but a different elemental composition. nih.gov This high degree of certainty is invaluable for identifying known toxins in a sample and for tentatively identifying new or unexpected analogues.
| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| This compound | C₁₀H₁₈N₇O₃⁺ | 284 | 284.14656 |
Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a set of smaller ions (product ions). wikipedia.orgnationalmaglab.org The resulting pattern of product ions, known as a fragmentation spectrum, serves as a structural fingerprint for the precursor ion. nationalmaglab.org
For this compound, MS/MS is used for two primary purposes:
Structural Confirmation: The fragmentation of the dcSTX molecule is not random; it breaks at specific chemical bonds. Common fragmentation pathways for PSTs include the neutral loss of water (H₂O) and side-chain cleavages. By comparing the observed fragmentation spectrum to that of a reference standard or to previously published data, the identity of the compound can be confirmed with high confidence.
Isomer Differentiation: While isomers have the same molecular mass, they can often be distinguished by their MS/MS spectra. wikipedia.org Structural isomers may produce different fragment ions or the same fragment ions at different relative abundances. This ability is crucial for distinguishing this compound from other isobaric PST analogues that may be present in a sample. The fragmentation pattern provides the structural information necessary to resolve ambiguities that mass measurement alone cannot. mdpi.com
| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Significance |
|---|---|---|---|
| 284.1 | 266.1 | H₂O | Characteristic loss of water from the molecular ion. |
| 248.1 | 2H₂O | Loss of a second water molecule. | |
| 204.1 | C₂H₆N₃O | Loss related to the side chain, providing structural information. |
Note: The fragmentation data are representative and can vary based on instrument type and collision energy.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Receptor Binding Assays (RBAs) in Research Applications
Receptor Binding Assays (RBAs) represent a significant advancement in the study of neurotoxins like this compound (dcSTX). These are functional, in vitro methods that quantify the total toxic potential of a sample based on the collective ability of all active toxins present to bind to a specific biological receptor. researchgate.net Unlike chromatographic methods that identify and quantify individual toxin analogues, RBAs measure the integrated potency of a mixture, which is determined by the affinity of each congener for the receptor site. researchgate.netissc.org The assay operates on the principle of competition: unlabelled toxins in a sample (like dcSTX) compete with a known amount of a radiolabeled standard toxin (typically tritiated saxitoxin, ³H-STX) for a limited number of receptor sites. issc.org The resulting measurement of bound radioactivity is inversely proportional to the concentration of active toxins in the sample. This approach is valuable for screening samples that may contain a complex mix of known and unknown toxin analogues. researchgate.net
Beyond the primary use of voltage-gated sodium channels as the receptor target in standard RBAs, other high-affinity binding proteins have been explored as powerful research tools. Among the most notable is saxiphilin, a soluble protein of approximately 90 kDa discovered in the plasma of the North American bullfrog (Rana catesbeiana). mdpi.com Although its amino acid sequence shows a relationship to the transferrin family of proteins, saxiphilin is unique and does not bind iron; instead, it binds saxitoxin and its analogues with high affinity and specificity. mdpi.comresearchgate.net
The properties of saxiphilin make it an attractive tool for research and detection:
High Affinity: Saxiphilin binds saxitoxin with a very high affinity, with a reported equilibrium dissociation constant (Kᴅ) of approximately 0.2 nM. researchgate.net This strong binding allows for the development of highly sensitive assays.
Specificity: The protein is highly specific to saxitoxins and is not affected by other neurotoxins like tetrodotoxin. mdpi.com
Mechanism: In an assay format, saxiphilin functions as a "toxin sponge," sequestering STX congeners. biorxiv.orgucsf.edu Functional studies have shown it can reverse the blocking effect of saxitoxins on sodium channels. biorxiv.orgbiorxiv.org
Research has established a binding affinity hierarchy for various paralytic shellfish poisoning (PSP) toxins to saxiphilin, which generally correlates with their toxicity. The observed order of binding affinity is: STX > Gonyautoxins 1&4 (GTX1&4) > Neosaxitoxin (neoSTX) > Gonyautoxins 2&3 (GTX2&3) > This compound (dcSTX) > Gonyautoxin 5 (GTX5). mdpi.com This demonstrates its utility in studying the relative potency of specific analogues like dcSTX.
Despite its potential, the development of saxiphilin-based assays for routine monitoring has been limited, primarily due to the historical lack of a consistent and readily available supply of the protein. mdpi.comfigshare.com
Table 1: Properties of Saxiphilin as a Research Tool for Saxitoxin Analysis
| Property | Description | Source |
|---|---|---|
| Origin | Soluble plasma protein from the North American bullfrog (Rana catesbeiana). | mdpi.com |
| Molecular Weight | Approximately 90 kDa. | mdpi.com |
| Binding Affinity (Kᴅ for STX) | ~0.2 nM. | researchgate.net |
| Mechanism of Action | Acts as a "toxin sponge," binding saxitoxins with high specificity. | biorxiv.orgucsf.edu |
| Binding Affinity for dcSTX | Binds dcSTX, but with lower affinity than STX, neoSTX, and GTX1/4. | mdpi.com |
| Limiting Factor | Historical unavailability hindered widespread assay development. | mdpi.comfigshare.com |
For research purposes, it is essential to compare and understand the results from different analytical platforms. High-Performance Liquid Chromatography (HPLC) and Receptor Binding Assays (RBA) are two principal methods used for the analysis of paralytic shellfish toxins, including this compound.
High-Performance Liquid Chromatography (HPLC): This is a chemical-analytical method that physically separates the components of a mixture. openaccessjournals.com When applied to PSP toxins, typically using pre-column or post-column oxidation with fluorescence detection (LC-FLD), it allows for the identification and individual quantification of each toxin congener present in a sample. mdpi.com The total toxicity is then calculated by summing the concentrations of each congener multiplied by its internationally recognized toxicity equivalency factor (TEF). issc.org
Receptor Binding Assay (RBA): As a functional method, the RBA does not separate congeners. Instead, it measures the total competitive binding of all active toxins in the sample extract against the sodium channel receptor. issc.org This provides a single value representing the composite toxic potency of the sample. researchgate.net
Studies comparing these methods have revealed both good correlation and significant inconsistencies. Generally, a strong positive correlation exists between results obtained by HPLC and RBA. mdpi.comnih.gov For instance, one collaborative study found a high correlation coefficient (r²) of 0.92 between RBA and the pre-column oxidation HPLC method. nih.gov Another analysis reported correlation coefficients (r) of 0.88 and 0.97 between the two methods in separate evaluations. mdpi.com
However, a consistent finding is the tendency for the RBA to report higher total toxicity values than HPLC, particularly in naturally contaminated shellfish samples. mdpi.comnoaa.gov One study on 65 bivalve mollusc samples found that the RBA, on average, overestimated total PST toxicity by a factor of 1.55 compared to LC-FLD results. noaa.gov This discrepancy was especially pronounced in oysters. mdpi.comnoaa.gov
The reasons for these differences are rooted in the fundamental principles of the assays:
Competitive Binding Dynamics: In an RBA, multiple toxin analogues in a sample compete simultaneously for the receptor. The final result reflects complex competitive interactions, where more potent congeners can dominate the binding response, which may not be a simple linear sum of individual toxicities. issc.org
TEF Application: HPLC relies on a list of assigned TEF values for known congeners to calculate total toxicity. If a sample contains unknown or uncharacterized toxins with receptor activity, HPLC will not account for their toxicity, whereas the RBA will. issc.org
TEF Discrepancies: The TEFs used for HPLC calculations are typically derived from in vivo mouse bioassays. These may not perfectly match the in vitro binding affinities measured by an RBA. A critical example of this is seen with This compound (dcSTX) , for which the TEF derived from in vivo data is 0.5, while the relative binding affinity from RBA data suggests a much lower TEF of 0.1. mdpi.com This five-fold difference can lead to significant variations in the calculated total toxicity of samples rich in dcSTX.
These comparative evaluations underscore that while HPLC provides a detailed profile of toxin congeners, the RBA offers a measure of integrated biological activity at the receptor level. The choice of method can therefore significantly influence the interpretation of a sample's toxicity, especially when complex mixtures of congeners like this compound are present.
Table 2: Comparative Findings between HPLC and RBA for PSP Toxin Analysis
| Study Focus | Matrix | Correlation | Key Findings & Observations | Source |
|---|---|---|---|---|
| Collaborative Study | Various Shellfish | r² = 0.92 | Good correlation with pre-column oxidation HPLC. RBA returned no false negatives relative to the regulatory limit. | nih.gov |
| Method Comparison | Algal & Shellfish Extracts | r = 0.88 and 0.97 | Good consistency overall, but RBA tended to overestimate toxicity in some shellfish. Identified major TEF discrepancy for dcSTX (0.1 in RBA vs. 0.5 in vivo). | mdpi.com |
| Performance Assessment | Mussels, Oysters, Scallops | r² = 0.958 (Mussels) r² = 0.799 (Oysters) | Good correlation for mussels. Notable overestimation by RBA for oysters. Mean RBA to LC-FLD toxicity ratio was 1.55 across all samples. | noaa.gov |
| Method Comparison | Mussels & Scallops | r² = 0.98 | Good correlation between RBA and Pre-COX HPLC for both HCl and acetic acid extraction methods. | issc.org |
V. Synthetic Chemistry and Structural Modification of Decarbamoyloxysaxitoxin Analogues
Total Synthesis Approaches to Decarbamoyloxysaxitoxin and Precursors
The journey toward the total synthesis of this compound (dcSTX) and its precursors has been marked by innovative strategies to assemble the complex tricyclic core and introduce the requisite functional groups with precise stereocontrol.
Stereoselective Construction of the Tricyclic Skeleton
The synthesis of the characteristic tricyclic perhydropurine skeleton of saxitoxin-related compounds presents a significant synthetic challenge. mdpi.com Several research groups have developed distinct and elegant approaches to overcome this hurdle.
One of the pioneering efforts in the stereoselective synthesis of (+)-saxitoxin, and by extension its decarbamoyl analogues, involved a strategy that builds the cyclic guanidine (B92328) moieties onto a pyrrolidine (B122466) foundation. smolecule.com A later, highly efficient approach utilized a rhodium-catalyzed C-H amination reaction and novel heterocyclic N,O-acetals that function as iminium ion equivalents. smolecule.com This strategy proceeds through an unusual nine-membered ring guanidine intermediate, which is then converted to the target tricyclic core in just a few steps. nih.govacs.org
Another successful strategy employed a [3+2] cycloaddition to construct the tricyclic core, which proved to be a scalable method. smolecule.com More recent innovations include a silver(I)-initiated hydroamination cascade of an alkynyl bisguanidine, a process that impressively forms two carbon-nitrogen bonds, one carbon-oxygen bond, and three rings in a single, stereospecific transformation. acs.orgnih.gov This method allowed for the completion of (+)-saxitoxin in 14 steps. acs.orgnih.gov
Nagasawa and colleagues developed a strategy featuring a neighboring acyl group-assisted cyclization to form the tricycle, which has been applied to the total synthesis of (+)-decarbamoylsaxitoxin. researchgate.netacs.org Their work also led to the synthesis of both (-)- and (+)-decarbamoyloxysaxitoxin. chemrxiv.org A key step in one of their approaches was a novel, conformationally controlled guanidine cyclization. acs.orgresearchgate.net
A different approach to the saxitoxin (B1146349) skeleton involves a cascade bromocyclization of an internal alkyne bearing both a guanidine and a urea (B33335). acs.org This method was successfully used in the total synthesis of (+)-decarbamoyl-α-saxitoxinol. acs.org The synthesis of proposed tricyclic biosynthetic intermediates, such as 12,12-dideoxy-decarbamoyloxySTX (dd-doSTX), has also been achieved, providing insight into the natural biosynthetic pathway. nih.gov
The table below summarizes some of the key strategies for the stereoselective construction of the saxitoxin tricycle.
| Key Strategy | Notable Features | Target Compound(s) | References |
| Rhodium-catalyzed C-H amination | Proceeds through a nine-membered ring guanidine intermediate. | (+)-Saxitoxin | smolecule.comnih.govacs.org |
| Silver(I)-initiated hydroamination cascade | Forms multiple bonds and rings in a single step. | (+)-Saxitoxin | acs.orgnih.gov |
| Neighboring acyl group-assisted cyclization | Conformationally controlled guanidine cyclization. | (+)-Decarbamoylsaxitoxin, (+)-Gonyautoxin 3 | researchgate.netacs.orgresearchgate.net |
| Cascade bromocyclization | Utilizes an internal alkyne with guanidine and urea moieties. | (+)-Decarbamoyl-α-saxitoxinol | acs.org |
| [3+2] Cycloaddition | Scalable approach to the tricyclic core. | Racemic Saxitoxin Precursors | smolecule.com |
Novel Cyclization Processes and Guanidine Chemistry in Complex Molecule Synthesis
The synthesis of the bis-guanidinium core of saxitoxin and its analogues has necessitated the development of novel cyclization methods and a deep understanding of guanidine chemistry. smolecule.com The high polarity and dense functionality of these molecules present unique challenges. nih.gov
One of the significant advances in this area is the use of a nine-membered ring guanidine intermediate, which undergoes a dehydrative cyclization to form the tricyclic core of saxitoxin. researchgate.net This approach, developed by Du Bois and colleagues, also features a rhodium-catalyzed C-H amination for the construction of the initial monocyclic guanidine. nih.govacs.org
Looper's group demonstrated a concise synthesis of (+)-saxitoxin using a silver(I)-initiated hydroamination cascade that constructs the bicyclic guanidinium (B1211019) core from an alkynyl bisguanidine. acs.org This reaction is highly stereoselective, producing a single stereoisomer. acs.org
Nagasawa's team has contributed a novel, conformationally controlled guanidine cyclization process that leverages neighboring group participation. acs.org This has been instrumental in their syntheses of various saxitoxin derivatives. acs.org They also developed a strategy for the construction of the spiro-fused cyclic guanidine structure via oxidation with 2-iodoxybenzoic acid (IBX) followed by an acid-promoted cyclization. researchgate.net
The strategic installation of guanidine groups is a critical aspect of these syntheses. Researchers have explored a variety of guanidine donors and protecting group strategies to achieve selective guanidinylation of polyamine intermediates. chemrxiv.org For instance, the use of the 2,2,2-trichloroethoxycarbonyl (Troc) group as a guanidine protecting group has been found to be effective. stanford.edu
Design and Synthesis of this compound Derivatives
The ability to synthesize this compound and its analogues has empowered the creation of a diverse library of derivatives. These compounds are crucial tools for understanding the relationship between the toxin's structure and its biological activity, and for developing molecular probes to study ion channels.
Strategic Functionalization for Structural-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for identifying the key structural features of a molecule that determine its biological activity. gardp.org By systematically modifying the structure of this compound and evaluating the effects of these changes, researchers can map the binding site on the voltage-gated sodium channel and design more potent or selective inhibitors. oncodesign-services.com
De novo synthesis provides access to novel analogues that are not available from natural sources. nih.govstanford.edu For example, modifications at the C13 position, where the carbamoyl (B1232498) group is located in saxitoxin, have been explored. nih.gov Naturally occurring decarbamoylsaxitoxin (B1670104) shows only a modest decrease in potency compared to saxitoxin, suggesting that this position can tolerate modifications without a significant loss of affinity. nih.gov Synthetic efforts have led to the creation of derivatives with various substituents at this position to probe the binding pocket of the sodium channel. nih.gov
The synthesis of analogues with modifications at other positions, such as C11, has also been pursued. researchgate.net The evaluation of these derivatives has revealed that while the hydrated ketone at C12 is critical for potent channel blocking, modifications at C11 and C13 are often well-tolerated. stanford.edu These findings are invaluable for refining computational models of the channel pore. stanford.edu
The table below highlights key findings from SAR studies of saxitoxin analogues.
| Position of Modification | Observation | Implication for Activity | References |
| C13 (carbamoyl group) | Removal or modification can be accommodated in the binding site. | Allows for the attachment of various functional groups without significant loss of affinity. | nih.gov |
| C12 (hydrated ketone) | Essential for potent inhibition of the sodium channel. | Critical for high-affinity binding. | stanford.edu |
| C11 | Modifications are generally tolerated. | Provides a site for introducing probes or other functional groups. | researchgate.netstanford.edu |
| N1 | Hydroxylation is tolerated. | N1-hydroxy analogues retain nanomolar inhibitory activity. | stanford.edu |
Development of Molecular Probes for Channel Studies (e.g., fluorescently labeled analogs)
The synthetic accessibility of saxitoxin analogues has enabled the development of sophisticated molecular probes for studying voltage-gated sodium channels. stanford.edu These probes can be used to visualize the channels in living cells, investigate their distribution and dynamics, and identify the specific amino acid residues involved in toxin binding. stanford.edustanford.edu
Fluorescently labeled saxitoxin derivatives have been synthesized and used as markers for sodium channels in live-cell imaging experiments. stanford.educaltech.edu These probes, such as STX-Cy5 and STX-DCDHF, bind reversibly and with high potency, allowing for the study of channel motility in the cell membrane and super-resolution imaging of channel distributions. caltech.edu
In addition to fluorescent probes, other types of molecular probes have been developed. These include:
Radiolabeled analogues: [¹⁸F]-labeled saxitoxin derivatives have been created for use in positron emission tomography (PET) imaging to study the expression of sodium channels in living subjects, for example, in models of neuropathic pain. stanford.edunih.gov
Photoaffinity labels: These probes can be used to covalently label the sodium channel upon photoactivation, which helps in identifying the binding site. nih.gov
Cysteine-reactive probes: Maleimide-conjugated saxitoxin derivatives have been engineered to act as irreversible inhibitors by forming a covalent bond with cysteine residues on the channel. stanford.edustanford.edu These can be used for tagging and tracking endogenous sodium channels. nih.gov
Investigating Biotransformation Pathways in Model Systems
Understanding how this compound and related compounds are metabolized is crucial. Biotransformation can alter the toxicity of these compounds and is a key factor in their detoxification. nih.gov
In vitro studies using human liver microsomes have shown that paralytic shellfish toxins (PSTs) undergo both Phase I and Phase II metabolism. nih.gov Phase I reactions, such as oxidation, can convert saxitoxin to neosaxitoxin. creative-diagnostics.com Phase II reactions involve conjugation, for example, with glucuronic acid, which is a major detoxification pathway in mammals. nih.govcreative-diagnostics.com
The enzymatic transformation of PSTs has also been observed in marine organisms and bacteria. nih.gov For instance, some marine bacteria are capable of metabolizing PSTs. nih.gov In shellfish, biotransformations can occur in the digestive gland and may involve hydrolysis and epimerization reactions. ifremer.fr
Recent research has focused on the biosynthesis of saxitoxin and its analogues in the producing organisms, such as cyanobacteria and dinoflagellates. researchgate.netnih.gov The synthesis of proposed biosynthetic intermediates, like 12,12-dideoxy-decarbamoyloxySTX, and the study of their conversion by enzymes from the saxitoxin biosynthetic gene cluster (sxt), are providing a clearer picture of how these complex molecules are assembled in nature. nih.govresearchgate.netnih.gov These studies suggest that the formation of the tricyclic skeleton precedes side-chain hydroxylations. researchgate.netnih.gov
The ability of fish to metabolize xenobiotics is also an important area of study. nih.gov Phase I enzymes, such as cytochrome P450 isoforms, are present in various tissues, including the liver, gills, and olfactory system, and play a role in the biotransformation of foreign compounds. nih.gov
Enzymatic De- and Re-Carbamoylation Processes in Research Models
The biosynthesis and modification of saxitoxin (STX) and its analogues involve complex enzymatic pathways. The presence or absence of the carbamoyl group at the C13-O-carbamoyl side chain, which distinguishes saxitoxin from its decarbamoyl derivatives like this compound (dcSTX), is governed by specific enzymatic activities.
Research into the genetics of saxitoxin-producing cyanobacteria has identified key enzymes involved in these transformations. The carbamoylation step, which adds a carbamoyl group from carbamoylphosphate to a hydroxyl group on a saxitoxin precursor, is catalyzed by an O-carbamoyltransferase, encoded by the sxtI gene. asm.org This enzyme is crucial for the formation of carbamoylated paralytic shellfish toxins (PSTs). For instance, some studies have proposed that SxtI catalyzes the transfer of a carbamoyl group to the free hydroxy group of an intermediate in the STX biosynthesis pathway. asm.org The absence or inactivation of the sxtI gene leads to the production of decarbamoylated analogues. This is exemplified by the cyanobacterium Lyngbya wollei, which possesses a truncated and inactive sxtI gene, resulting in a toxin profile lacking carbamoylated derivatives. researchgate.netplos.org
Conversely, the removal of the carbamoyl group, or decarbamoylation, is also an enzymatically mediated process. Decarbamoylated analogues can arise through two primary scenarios: the hydrolytic cleavage of the carbamoyl moiety from existing carbamoylated toxins or the processing of decarbamoylated precursors by downstream enzymes with broad substrate specificity. asm.org A specific enzyme, SxtL, which shows similarity to GDSL lipases, has been proposed to catalyze the hydrolytic cleavage of the carbamoyl group from STX analogues. asm.org GDSL lipases are known to be multifunctional enzymes capable of various hydrolytic reactions. asm.org The enzymatic hydrolysis of PSTs to their decarbamoyl forms has been noted in various research models. mdpi.com
The interplay between these enzymatic processes allows for the diversity of saxitoxin analogues found in nature. The potential for both the addition and removal of the carbamoyl group through enzymatic action highlights a dynamic aspect of PST biosynthesis and modification.
Table 1: Key Enzymes in Carbamoylation and Decarbamoylation of Saxitoxin Analogues
| Enzyme | Gene | Function | Organism Studied | References |
| O-carbamoyltransferase | sxtI | Catalyzes the transfer of a carbamoyl group to a saxitoxin precursor. | Cyanobacteria | asm.orgresearchgate.net |
| GDSL lipase-like enzyme | sxtL | Proposed to catalyze the hydrolytic cleavage of the carbamoyl group. | Cyanobacteria | asm.org |
Metabolic Fate of this compound in Accumulating Organisms (e.g., Haliotis rubra rubra)
The metabolic fate of this compound and other PSTs in accumulating organisms, such as the blacklip abalone (Haliotis rubra rubra), is a critical area of study. Bivalves and other marine invertebrates can significantly alter the toxin profile they accumulate from toxigenic algae, indicating active metabolic processing of these compounds. nih.gov
In the case of Haliotis rubra rubra, studies have shown that this species can accumulate PSTs from dinoflagellate blooms, such as those of Alexandrium catenella and Gymnodinium catenatum. utas.edu.aufrontiersin.orgtandfonline.com A notable finding is the discrepancy between the toxin profile of the algal source and that found in the abalone tissues, which points towards biotransformation. researchgate.netnih.gov Often, the toxin profile in wild-caught H. rubra is dominated by dcSTX, even when the causative algae primarily produce carbamoylated toxins like gonyautoxins (GTX). researchgate.netnih.gov
Research has demonstrated tissue-specific distribution and metabolism of PSTs in H. rubra rubra. Following exposure to A. catenella, the viscera of the abalone tend to have a PST profile that more closely resembles the source algae, which are rich in gonyautoxins. aquafeedsptyltd.com In contrast, the foot tissue, particularly the epipodium, shows a different profile, often dominated by saxitoxin (STX) and neosaxitoxin (NEO), with a significant presence of dcSTX. aquafeedsptyltd.comfrdc.com.au This suggests that biotransformation, including the conversion of carbamoylated toxins to their decarbamoyl forms, occurs within the abalone's tissues. researchgate.net
The accumulation of dcSTX as a major analogue in H. rubra rubra suggests an efficient enzymatic mechanism for decarbamoylation. mdpi.com While the specific enzymes responsible for this in abalone have not been fully characterized, the process is likely an enzymatic hydrolysis of the carbamoyl group from ingested toxins. mdpi.com It is also important to note that the depuration, or elimination, of these toxins from abalone tissues, particularly the foot, is extremely slow, which can lead to the retention of toxins for extended periods. utas.edu.aufrdc.com.au
Table 2: Toxin Profile in Haliotis rubra rubra Tissues After Exposure to PST-Producing Algae
| Tissue | Dominant Toxin Analogues | Implied Metabolic Process | References |
| Viscera | Gonyautoxins (GTX), resembling the algal source. | Limited biotransformation. | aquafeedsptyltd.com |
| Foot (including Epipodium) | Saxitoxin (STX), Neosaxitoxin (NEO), this compound (dcSTX). | Biotransformation, including decarbamoylation. | aquafeedsptyltd.comfrdc.com.au |
Vi. Ecological and Environmental Research of Decarbamoyloxysaxitoxin
Occurrence and Distribution in Aquatic Ecosystems
The presence of dcSTX in aquatic environments is intrinsically linked to the proliferation of toxin-producing microorganisms. nih.gov Its distribution is a complex interplay of geography, season, and the specific ecology of the toxin-producing algae.
Decarbamoyloxysaxitoxin is a product of various microalgae, including dinoflagellates such as Alexandrium species and Gymnodinium catenatum, as well as freshwater cyanobacteria. researchgate.netscielo.sa.cr Harmful algal blooms (HABs), which are excessive growths of these algae, are the primary events leading to high concentrations of dcSTX in aquatic systems. wikipedia.orgnoaa.gov The occurrence of these blooms and the associated toxins shows significant spatial and temporal variability. nih.govmdpi.comcsic.es
Globally, the incidence of HABs appears to be increasing in frequency and geographic range, a trend potentially linked to factors like nutrient pollution and climate change. wikipedia.orgwhoi.edu For instance, in the North Sea, a study following a major storm in 2018 revealed widespread PSTs in benthic organisms, with one of the two identified toxin profiles being dominated by dcSTX across the majority of the sampling region. nih.gov In the Gulf of California, dcSTX has been identified in chocolata clams, with its presence linked to the dinoflagellate Gymnodinium catenatum. scielo.sa.cr The toxicity in these clams varied throughout the year, with detectable levels found in December, March, April, June, and August, demonstrating a clear temporal dynamic. scielo.sa.cr
Freshwater ecosystems are also affected. Studies in U.S. urban lakes have confirmed the presence of genes responsible for saxitoxin (B1146349) production (sxtA) and the toxins themselves, produced by cyanobacteria like Aphanizomenon and Dolichospermum. nih.gov The concentration of these toxins fluctuates both spatially between different lakes and temporally throughout the seasons. nih.gov Similarly, research in a Brazilian reservoir identified Raphidiopsis, Aphanizomenon, and Geitlerinema as potential STX-producing cyanobacteria, with toxin concentrations varying over time. researchgate.net While these studies often focus on the broader class of saxitoxins, they establish the foundational presence of the producing organisms and the dynamic nature of toxin events that include dcSTX. nih.govresearchgate.net
Once produced by microalgae, dcSTX enters the food web and can be found in various marine animals. The specific composition of PSTs, known as the toxin profile, can vary significantly between the producing alga and the accumulating animal, as well as among different animal species. nih.gov
A 2018 investigation in the offshore North Sea identified dcSTX as a key component of the toxins found in a wide array of benthic organisms. nih.gov Following a mass stranding event, high concentrations of PSTs were discovered in numerous species. One of the two distinct toxin profiles found was dominated by dcSTX. nih.gov This profile was associated with the majority of samples collected across the entire region. nih.gov Organisms found to contain PSTs included sea chervil (Alcyonidium diaphanum), various starfish species (Asterias rubens, Crossaster papposus), and crustaceans. nih.gov
In Bahía de La Paz, Gulf of California, the chocolata clam (Megapitaria squalida) was found to contain a toxin profile that included dcSTX, alongside other analogues like saxitoxin (STX), gonyautoxin-2 (GTX2), and gonyautoxin-3 (GTX3). scielo.sa.cr The relative molar composition of these toxins changed over time; while STX, GTX2, and GTX3 were initially dominant, N-sulfocarbamoyl toxins became more prominent later. scielo.sa.cr This indicates dynamic processes of toxin transformation or selective retention within the clams. scielo.sa.cr
The table below summarizes findings on the occurrence of this compound in various marine species and locations.
| Species | Location | Toxin Profile Notes | Associated Producer |
|---|---|---|---|
| Benthic invertebrates (e.g., Sea chervil, Starfish) | Offshore North Sea | One of two profiles was dominated by dcSTX. nih.gov | Not specified, likely dinoflagellates |
| Chocolata clam (Megapitaria squalida) | Bahía de La Paz, Gulf of California | dcSTX present along with STX, GTX2, GTX3, dcGTX2, dcGTX3, C2, and B1. scielo.sa.cr | Gymnodinium catenatum scielo.sa.cr |
Spatial and Temporal Dynamics in Harmful Algal Blooms (HABs)
Trophic Transfer and Accumulation Dynamics
The movement of dcSTX through the food web, known as trophic transfer, is a primary mechanism for the exposure of higher-level organisms. noaa.govresearchgate.net This process begins with the accumulation of the toxin by primary consumers, such as filter-feeding shellfish.
Bivalve molluscs, such as mussels, clams, oysters, and scallops, are filter-feeders that ingest large volumes of water to capture phytoplankton for food. nih.govnih.gov When toxic algal species are present, these bivalves ingest the toxin-containing cells and accumulate the toxins in their tissues, particularly in their digestive organs. nih.gov The process of toxin accumulation is not passive; it is influenced by the toxicity of the dinoflagellate cells and the feeding behavior of the bivalve. nih.gov
Different species of bivalves, even when exposed to the same toxic bloom, can exhibit significant variability in the amount and type of toxins they accumulate. nih.govnih.gov This interspecies variability is a critical factor in assessing the risk posed by toxic shellfish. nih.gov
Factors contributing to this variability include differences in feeding rates, metabolic processes, and the efficiency of toxin detoxification and elimination (depuration). mdpi.comfoodstandards.govt.nznih.gov Some species may rapidly accumulate toxins to high levels, while others accumulate them more slowly. Similarly, depuration rates vary widely; some bivalves can purge the toxins from their systems in a matter of weeks, whereas others may retain them for extended periods, in some cases up to two years. foodstandards.govt.nz Toxin accumulation can also be lower in certain tissues, such as the adductor muscle, compared to the digestive glands. foodstandards.govt.nz The specific enzymatic pathways for toxin biotransformation can also differ between species, leading to distinct toxin profiles in co-located organisms. nih.govnih.gov
Uptake Mechanisms in Filter-Feeding Organisms (e.g., bivalve molluscs)
Environmental Factors Influencing this compound Production
The production of dcSTX by microalgae is not constant but is influenced by a complex interplay of environmental factors. noaa.govmdpi.com Understanding these drivers is essential for predicting the timing and intensity of toxic blooms. noaa.gov While research often addresses the entire suite of saxitoxins, the factors influencing the growth of the producing organisms are directly relevant to dcSTX production.
Key environmental variables that affect the growth of toxin-producing algae and their toxin production include:
Nutrients: The availability of nutrients, particularly nitrogen and phosphorus, is a major driver of algal blooms. nih.govresearchgate.net Studies have shown correlations between saxitoxin concentrations and factors like the total nitrogen to total phosphorus (TN:TP) ratio and orthophosphate levels. nih.govresearchgate.net
Temperature: Water temperature affects the metabolic and growth rates of phytoplankton. nih.govmdpi.com Changing global temperatures are considered a potential factor in the increasing frequency and distribution of HABs. nih.govfoodstandards.govt.nz In some studies, temperature has been identified as a factor correlated with the abundance of specific toxin-producing cyanobacteria. nih.gov
Light: As photosynthetic organisms, algae depend on light for energy. Light intensity and duration can influence both growth and toxin synthesis. mdpi.com
pH: The pH of the water can also play a role, with some studies showing a positive correlation between pH and the concentration of saxitoxins and the genes responsible for their production. researchgate.net
Salinity and Conductivity: These factors can influence the species composition of phytoplankton communities and have been associated with the abundance of certain saxitoxin producers. nih.gov
The table below summarizes key environmental factors and their observed influence on the production of saxitoxins, including dcSTX.
| Environmental Factor | Influence on Toxin Production |
|---|---|
| Nutrients (Nitrogen, Phosphorus) | High nutrient levels (eutrophication) can fuel harmful algal blooms. researchgate.net Toxin concentrations have been correlated with orthophosphate and the TN:TP ratio. nih.govresearchgate.net |
| Temperature | Affects algal growth rates. mdpi.com Correlated with the abundance of some STX-producing cyanobacteria. nih.gov Rising temperatures may favor HABs. nih.gov |
| Light | Essential for photosynthesis and algal growth; influences cellular metabolism. mdpi.com |
| pH | Positively correlated with STX concentrations and sxtA gene abundance in some studies. researchgate.net |
| Conductivity/Salinity | Associated with the presence of specific STX-producing taxa like Aphanizomenon. nih.gov |
Impact of Nutrient Availability (e.g., phosphate (B84403), NaCl) on Toxin Production by Producer Organisms
Nutrient levels in aquatic environments play a pivotal role in the toxin production of dinoflagellates. Research has consistently shown that limitations in certain nutrients can significantly alter the cellular toxin content.
Phosphate Limitation:
A recurring theme in the study of paralytic shellfish toxin (PST) production is the significant increase in toxin content under phosphate-limiting conditions. researchgate.netnih.govmdpi.com When dinoflagellates like Alexandrium spp. experience phosphorus deficiency, their growth rate may decrease or cease, but toxin synthesis can continue, leading to an accumulation of toxins within the cells. researchgate.netmdpi.com It is hypothesized that under phosphorus stress, nitrogen that would typically be used for protein synthesis is instead allocated to the production of nitrogen-rich toxins like saxitoxin and its derivatives. nih.gov Studies on Alexandrium catenella have shown that under phosphate limitation, the toxin content per cell can increase by nearly 3.5-fold. mdpi.com This phenomenon is often explained by the accumulation of toxin precursors inside undivided algal cells when there isn't enough phosphate for DNA synthesis, a prerequisite for cell division. mdpi.com A meta-analysis of numerous studies confirmed that most Alexandrium species and other dinoflagellates show a significant increase in toxin content under phosphorus limitation. nih.gov
Nitrogen Limitation:
Salinity (NaCl):
The effect of salinity on toxin production appears to be more variable and species-dependent. Some studies have reported no significant changes in toxin content with variations in salinity. researchgate.net However, other research on Alexandrium catenella has shown that the toxin profile can change with different salinities, with some derivatives like GTX4 increasing slightly with elevated salinity. nih.gov For Alexandrium pacificum, optimal growth and the highest toxin concentrations were observed at a salinity of 30 psu. nih.gov Conversely, some studies on Alexandrium tamarense have reported higher toxin content at lower salinities. nih.gov This variability suggests that the response to salinity is complex and may be influenced by the specific strain of the organism and its adaptation to its local environment. nih.govifremer.fr
Table 1: Impact of Nutrient Availability on Toxin Production This table summarizes the general effects of nutrient availability on paralytic shellfish toxin (PST) production by dinoflagellates.
| Nutrient Condition | General Effect on Toxin Production | Toxin-Producing Genera Studied |
|---|---|---|
| Phosphate Limitation | Significant Increase | Alexandrium, Gymnodinium |
| Nitrogen Limitation | General Decrease | Alexandrium |
| Salinity (NaCl) | Variable (Increase, Decrease, or No Change) | Alexandrium |
Environmental Stressors and Biosynthetic Regulation in Microalgae
Beyond nutrient availability, other environmental stressors can influence the production of this compound and other related toxins in microalgae. These stressors can trigger complex physiological and metabolic responses that affect the biosynthesis of these compounds.
Microalgae are naturally exposed to a variety of environmental stresses, including fluctuations in light intensity, temperature, and exposure to pollutants. mdpi.comexplorationpub.com To cope with these challenges, they have evolved diverse metabolic and life cycle strategies. mdpi.com The production of toxins is one such strategy that can be influenced by these external pressures.
Temperature and Light:
Temperature is a significant factor affecting the growth and metabolism of microalgae. explorationpub.com Studies on Alexandrium catenella have shown that toxin concentrations can vary with temperature, though the relationship is not always linear. nih.gov For instance, total toxin concentrations at 12°C were significantly different from those at temperatures between 18 and 30°C. nih.gov Similarly, light intensity is critical for photosynthesis and can also impact the production of secondary metabolites like toxins. explorationpub.com
Oxidative Stress:
Environmental stressors such as high light, extreme temperatures, and pollutants can lead to the accumulation of reactive oxygen species (ROS), causing oxidative damage. mdpi.comexplorationpub.com In response, microalgae may enhance the production of various antioxidant compounds. mdpi.comexplorationpub.com While not directly saxitoxins, the biosynthetic pathways for these protective compounds can be intertwined with other metabolic processes, potentially influencing toxin production.
Biosynthetic Regulation:
The regulation of toxin biosynthesis in response to environmental cues is a complex process. Transcriptomic studies on Alexandrium minutum have revealed that nutrient deficiencies lead to significant changes in gene expression. nih.gov Nitrogen and phosphorus deficiency resulted in the differential expression of 1049 and 763 genes, respectively, affecting various biological processes from carbon metabolism to protein kinase activity. nih.gov However, a direct correlation between the expression of key saxitoxin biosynthesis genes, such as sxtA and sxtG, and the intracellular toxin content is not always observed. nih.govnih.gov This suggests that the regulation of toxin production is multi-layered and not solely dependent on the transcriptional level of a few core genes. nih.govmdpi.com
Table 2: Environmental Stressors and Their General Impact on Microalgal Toxin Production This table outlines various environmental stressors and their observed effects on toxin production in microalgae.
| Environmental Stressor | General Impact on Toxin Production |
|---|---|
| Temperature | Variable, can influence toxin concentration and profile |
| Light Intensity | Can affect the synthesis of secondary metabolites |
| Oxidative Stress | Induces production of antioxidant compounds, potentially influencing other metabolic pathways |
| Nutrient Deficiency | Alters gene expression related to various metabolic processes, including those peripherally related to toxin synthesis |
Vii. Future Directions and Emerging Research Avenues for Decarbamoyloxysaxitoxin
Advanced Genomic and Proteomic Studies of Producer Organisms to Elucidate Biosynthetic Control
Recent breakthroughs in genomic and proteomic studies are beginning to unravel the intricate biosynthetic pathways of saxitoxin (B1146349) and its analogs, including decarbamoyloxysaxitoxin. The discovery of the saxitoxin (sxt) gene cluster in cyanobacteria and dinoflagellates has been a significant step forward. researchgate.net These studies provide a roadmap for understanding the enzymatic machinery responsible for producing these complex molecules.
Research published in early 2024 identified key intermediates and enzymatic reactions in the biosynthesis of saxitoxin. researchgate.netnih.gov For instance, the study identified 12,12-dideoxy-decarbamoyloxySTX (dd-doSTX) as a likely precursor in the biosynthetic pathway. researchgate.net The identification of such compounds in toxin-producing organisms like the dinoflagellates Alexandrium catenella, A. pacificum, and Gymnodinium catenatum, as well as the cyanobacterium Dolichospermum circinale, underscores the shared biosynthetic logic across different species. researchgate.netnih.gov
Furthermore, the characterization of enzymes like SxtT, a Rieske oxygenase, has provided insights into specific chemical transformations, such as hydroxylation steps, that occur late in the biosynthetic process. researchgate.netnih.gov Understanding the regulation of the sxt gene cluster and the function of its encoded enzymes is paramount for predicting and potentially controlling harmful algal blooms that produce these toxins.
High-Throughput Screening Methodologies for Novel Analogues in Receptor Interaction Studies
The development of high-throughput screening (HTS) methods is accelerating the discovery and characterization of novel saxitoxin analogues. These techniques are essential for assessing the toxicity of complex mixtures of these compounds found in environmental samples and for identifying new molecules with unique properties. researchgate.net
Modern analytical platforms, such as on-line solid-phase extraction coupled to hydrophilic interaction liquid chromatography high-resolution mass spectrometry (on-line SPE-HILIC-HRMS), enable the rapid and sensitive detection of known and novel decarbamoyl analogues in water sources. nih.gov These methods are critical for monitoring water quality and ensuring public safety. nih.gov
In the realm of drug discovery and toxicology, HTS assays are being developed to evaluate the interaction of these toxins with their primary target, the voltage-gated sodium channels (NaVs). mdpi.com Techniques like the thermal shift assay (TSA) and fluorescence-based assays using cell lines engineered to express specific sodium channel subtypes allow for the rapid screening of compound libraries. mdpi.comaxxam.comenamine.net This enables researchers to identify compounds that bind to the receptor and to quantify their binding affinity, providing valuable information for structure-activity relationship studies. mdpi.comaxxam.com The ability to screen large numbers of compounds quickly facilitates the identification of novel analogues with potentially unique selectivities for different NaV subtypes. rsc.org
Computational Chemistry and Molecular Modeling for Receptor Interaction Prediction and Drug Design Research
Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions between this compound and its molecular targets at an atomic level. nih.govderpharmachemica.com These computational approaches complement experimental data by providing detailed insights into the binding modes and energetic contributions of different parts of the toxin molecule. nih.govnih.gov
Molecular docking simulations, for example, can predict how saxitoxin and its analogues, including this compound, fit into the binding pocket of voltage-gated sodium channels. nih.govderpharmachemica.com These models help to explain the observed differences in potency among various analogues. For instance, modeling studies have suggested that the loss of the carbamoyl (B1232498) group, as in this compound, results in the loss of key hydrogen bonding interactions, leading to a decrease in binding affinity compared to saxitoxin. nih.gov
These computational techniques are not only crucial for understanding the mechanism of toxicity but also for guiding the rational design of new molecules. wikipedia.org By predicting how modifications to the saxitoxin scaffold will affect receptor binding, researchers can design novel compounds with desired properties, such as increased selectivity for specific sodium channel subtypes. googleapis.combioisi.ptschrodinger.com This has significant implications for the development of new therapeutic agents and research tools. chemrxiv.orgnih.gov
Development of Novel Research Tools and Probes Based on this compound for Biological Systems
The unique ability of saxitoxin and its derivatives to bind with high affinity and selectivity to voltage-gated sodium channels makes them valuable as molecular probes for studying the structure and function of these important ion channels. researchgate.netmdpi.comstanford.edu this compound, as a naturally occurring analogue, contributes to the library of compounds available for these studies.
Fluorescently labeled versions of saxitoxin analogues are being developed to visualize the location and dynamics of sodium channels in living cells and tissues. nih.govscienceopen.commdpi.com These probes allow researchers to track the distribution of channels in different cell types and to study how their expression and localization change in various physiological and pathological conditions. nih.govnih.gov
By systematically modifying the structure of this compound and other analogues, scientists can create a toolbox of probes with varying affinities and selectivities for different sodium channel subtypes. mdpi.com These tools are instrumental in dissecting the specific roles of each channel subtype in neuronal signaling and other physiological processes. stanford.edu The development of such probes relies on a combination of chemical synthesis, biological testing, and molecular modeling. nih.gov
Role of this compound in Intraspecific and Interspecific Chemical Ecology
The production of this compound and other paralytic shellfish toxins by marine dinoflagellates and freshwater cyanobacteria is believed to play a significant role in their chemical ecology. richsworld.org These toxins can influence interactions both within and between species.
Intraspecifically, variations in toxin profiles among different strains of the same species, such as Alexandrium catenella, have been observed. researchgate.net This chemical diversity may reflect different ecological strategies or adaptations to specific environmental conditions. researchgate.net While the precise role of these toxins in intraspecific signaling is still under investigation, they may be involved in processes like competition or defense.
Q & A
Q. What are the natural sources of decarbamoyloxysaxitoxin, and how are they identified in environmental samples?
this compound is primarily isolated from marine dinoflagellates such as Gymnodinium catenatum. Identification involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection to distinguish it from structurally similar analogs like saxitoxin derivatives. Environmental samples are pre-concentrated via solid-phase extraction (SPE) and validated using certified reference materials .
Q. What foundational synthetic routes are used to produce this compound in laboratory settings?
A key synthetic approach involves IBX (2-iodoxybenzoic acid)-mediated α-hydroxylation of α-amino carbonyl intermediates. The process begins with Swern oxidation to generate the requisite ketone, followed by IBX treatment to install the hydroxyl group. Critical optimization includes controlling IBX stoichiometry (≤4 equiv.) to minimize dehydrogenation byproducts. Purification is achieved via reverse-phase chromatography .
Advanced Research Questions
Q. How can reaction yields be optimized in the IBX-mediated synthesis of this compound, and what are the common pitfalls?
Yield optimization requires strict control of reaction temperature (0–5°C), solvent choice (acetonitrile/water mixtures), and IBX addition rate. Excess IBX (>4 equiv.) promotes dehydrogenation side reactions, necessitating real-time monitoring via thin-layer chromatography (TLC) or LC-MS. Post-reaction quenching with sodium thiosulfate mitigates oxidative degradation .
Q. What advanced spectroscopic techniques are employed to resolve structural ambiguities in this compound derivatives?
High-field nuclear magnetic resonance (NMR) (e.g., 700 MHz) with heteronuclear single quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) is critical for assigning stereochemistry. X-ray crystallography provides definitive confirmation of the tricyclic perhydropurine scaffold, while tandem MS/MS distinguishes fragmentation patterns from decarbamoylated analogs .
Q. How do researchers address contradictions in toxicity data across different bioassays for this compound?
Discrepancies arise from variations in assay sensitivity (e.g., mouse bioassay vs. sodium channel-binding assays). Harmonization involves cross-validating results using certified toxin standards and normalizing data to reference materials. Statistical meta-analysis of EC₅₀/LC₅₀ values across studies helps identify methodological biases .
Q. What strategies are used to assess the environmental stability of this compound in experimental marine models?
Stability studies simulate marine conditions (pH 8.1, 15°C) with UV-Vis spectroscopy monitoring degradation kinetics. Photolytic degradation is quantified using actinometric controls, while microbial metabolism is assessed via LC-MS/MS after incubating toxins with marine bacterial consortia .
Methodological Guidance
- Experimental Design : For synthesis, include negative controls (e.g., IBX-free reactions) to confirm stepwise transformations. In toxicity assays, use saxitoxin as a positive control and matrix-matched calibration to account for environmental sample interference .
- Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., pH, temperature) affecting toxicity measurements. Cross-reference spectral libraries (e.g., GNPS, MassBank) to resolve misannotations in LC-MS datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
